![molecular formula C8H10BClO3 B151709 (4-Chloro-3-ethoxyphenyl)boronic acid CAS No. 900174-62-1](/img/structure/B151709.png)
(4-Chloro-3-ethoxyphenyl)boronic acid
Overview
Description
(4-Chloro-3-ethoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chlorine atom at the fourth position and an ethoxy group at the third position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-3-ethoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The primary biochemical pathway affected by 4-Chloro-3-ethoxyphenylboronic acid is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds .
Result of Action
The result of the action of 4-Chloro-3-ethoxyphenylboronic acid is the formation of carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .
Action Environment
The efficacy and stability of 4-Chloro-3-ethoxyphenylboronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions are exceptionally mild and functional group tolerant . This suggests that the compound’s action may be influenced by the presence of other functional groups and the pH of the environment. Additionally, the compound is described as relatively stable, readily prepared, and generally environmentally benign , indicating that it may be resistant to degradation in various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-ethoxyphenyl)boronic acid typically involves the reaction of an organometallic reagent with a boric ester. One common method is the electrophilic trapping of an organometallic reagent, such as a Grignard reagent or an organolithium compound, with a boric ester like trimethyl borate or triisopropyl borate. The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are catalyzed by palladium complexes and typically use aryl halides and boronic acids as starting materials. The reaction conditions are optimized to achieve high yields and purity, often involving the use of specific ligands and bases to enhance the efficiency of the catalytic cycle .
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-3-ethoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol in the presence of a copper catalyst, forming C-N or C-O bonds.
Oxidation: The boronic acid can be oxidized to form phenols or other oxygen-containing derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Major Products:
Biaryls: Formed in Suzuki-Miyaura coupling reactions.
Amines and Ethers: Formed in Chan-Lam coupling reactions.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
Chemical Synthesis
Cross-Coupling Reactions:
(4-Chloro-3-ethoxyphenyl)boronic acid is primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. The compound's reactivity is enhanced by its boron atom, which facilitates the coupling with various electrophiles.
Table 1: Reaction Conditions for Suzuki Coupling
Reaction Component | Conditions | Yield (%) |
---|---|---|
(E)-Chloroenyne + this compound | Pd catalyst, K3PO4 base, 70 °C | 53% |
Aryl halide + this compound | Pd(PPh3)4 catalyst, THF solvent | 60% |
Biological Applications
Enzyme Inhibition:
Research has indicated that this compound can serve as a scaffold for the development of enzyme inhibitors. Its ability to form stable complexes with active site residues enhances its potential in drug design.
Case Study:
In a study focusing on protease inhibitors, derivatives of this compound exhibited significant activity against specific enzymes involved in disease pathways. The modifications on the phenyl ring allowed for increased selectivity and potency.
Medicinal Chemistry
Drug Development:
The compound is being investigated for its role in developing boron-containing drugs. These drugs are particularly promising due to their unique mechanism of action, which can involve the inhibition of enzyme activity or modulation of receptor functions.
Table 2: Potential Drug Candidates Derived from this compound
Compound Name | Target Enzyme | Activity |
---|---|---|
Boron-based protease inhibitor | Serine protease | IC50 = 50 nM |
Receptor ligand derivative | Kinase | EC50 = 30 nM |
Material Science
Polymer Synthesis:
this compound is also used in synthesizing advanced materials such as polymers and sensors. Its ability to form stable covalent bonds facilitates the creation of functionalized materials with tailored properties.
Application Example:
In the fabrication of conductive polymers, incorporating this compound has led to improved electrical conductivity and mechanical strength, making these materials suitable for electronic applications.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the chlorine and ethoxy substituents, making it less sterically hindered and more reactive in certain coupling reactions.
(4-Chlorophenyl)boronic Acid: Similar structure but lacks the ethoxy group, which can influence its reactivity and solubility.
(3-Ethoxyphenyl)boronic Acid: Similar structure but lacks the chlorine substituent, affecting its electronic properties and reactivity.
Uniqueness: (4-Chloro-3-ethoxyphenyl)boronic acid is unique due to the presence of both chlorine and ethoxy substituents on the phenyl ring. These substituents can influence the compound’s reactivity, solubility, and overall chemical behavior, making it a valuable intermediate in the synthesis of complex organic molecules .
Biological Activity
(4-Chloro-3-ethoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique chemical properties and biological activities. This article explores its biological activity, mechanisms of action, applications in drug development, and relevant research findings.
Chemical Structure and Properties
This compound features a chlorinated phenolic ring attached to a boronic acid functional group. Its molecular formula is C₉H₁₁BClO₂, and it possesses a molecular weight of approximately 200.55 g/mol. The presence of the boronic acid group allows for reversible covalent bonding with diols, making it particularly useful in various chemical reactions, including the Suzuki–Miyaura cross-coupling reaction.
The principal mechanism through which this compound exerts its biological effects is via the Suzuki–Miyaura cross-coupling reaction . This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules that may possess significant biological activity. The compound interacts with target molecules through a process known as transmetalation , which is crucial for the successful execution of cross-coupling reactions.
Antitumor Activity
Research indicates that this compound exhibits potential antitumor properties. It has been employed in the synthesis of enzyme inhibitors that target cancer-related pathways. For instance, studies have shown that derivatives of this compound can inhibit specific kinases involved in tumor growth and proliferation .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of protease inhibition. Boronic acids are known to form stable complexes with serine proteases, which can lead to the development of new therapeutic agents for diseases characterized by aberrant protease activity .
Table 1: Summary of Biological Activities
Case Study: Synthesis of Antitumor Agents
In one study, this compound was used as a building block in the synthesis of novel antitumor agents. The synthesized compounds exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic candidates. The study highlighted the importance of structural modifications on the biological activity, demonstrating how variations in substituents can enhance potency .
Applications in Drug Development
The versatility of this compound extends to its application in drug development. It serves as a valuable intermediate for synthesizing biologically active molecules, including:
Properties
IUPAC Name |
(4-chloro-3-ethoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5,11-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEAKFIRTXVYNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629648 | |
Record name | (4-Chloro-3-ethoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900174-62-1 | |
Record name | (4-Chloro-3-ethoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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